molecular formula C8H10N2O B3367833 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one CAS No. 197094-20-5

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

Cat. No.: B3367833
CAS No.: 197094-20-5
M. Wt: 150.18 g/mol
InChI Key: YFZJCYRJIJGWDX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one: is a heterocyclic compound with the molecular formula C8H10N2O. It is a valuable scaffold in medicinal chemistry and drug design due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but scalable synthesis routes similar to those used in laboratory settings are likely employed. These methods would involve optimizing reaction conditions for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in drug design and medicinal chemistry .

Scientific Research Applications

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is extensively used in scientific research due to its versatile chemical properties. Its applications include:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more common six-five fused heterocycles. This unique structure provides distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[1,5-a]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-1-2-6-10-7(8)4-5-9-10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZJCYRJIJGWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=N2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 2
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 3
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 4
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 5
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 6
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

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